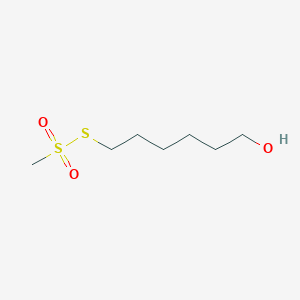
1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine, also known as Compound A, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties, including anti-inflammatory and analgesic effects. In
Mécanisme D'action
The exact mechanism of action of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A is not fully understood. However, studies have shown that it can modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to activate the PPAR-γ receptor, which is known to have anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, studies have shown that 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A can modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to have antioxidant properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A in lab experiments is its high potency and selectivity for its target receptors. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the study of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and pain-related conditions. Further studies are needed to determine the efficacy and safety of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A in human clinical trials. Additionally, studies are needed to elucidate the exact mechanism of action of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A and to identify potential off-target effects. Finally, studies are needed to explore the potential of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A as a lead compound for the development of novel anti-inflammatory and analgesic agents.
Méthodes De Synthèse
The synthesis of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A involves the reaction of 3-iodo-4-aminophenethylamine with 3-(trifluoromethyl) benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A as a white solid with a high yield.
Applications De Recherche Scientifique
1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been extensively studied for its anti-inflammatory and analgesic effects. Studies have shown that 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to have a potent analgesic effect in animal models of pain. These findings suggest that 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has potential as a therapeutic agent for the treatment of inflammatory and pain-related conditions.
Propriétés
Numéro CAS |
118249-07-3 |
|---|---|
Nom du produit |
1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine |
Formule moléculaire |
C19H21F3IN3 |
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
2-iodo-4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C19H21F3IN3/c20-19(21,22)15-2-1-3-16(13-15)26-10-8-25(9-11-26)7-6-14-4-5-18(24)17(23)12-14/h1-5,12-13H,6-11,24H2 |
Clé InChI |
SRQUFBCRUHYBHN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2)N)I)C3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
C1CN(CCN1CCC2=CC(=C(C=C2)N)I)C3=CC=CC(=C3)C(F)(F)F |
Autres numéros CAS |
118249-07-3 |
Synonymes |
1-(2-(3-iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine IPAPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)
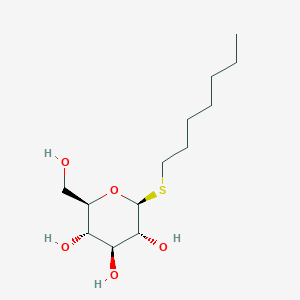



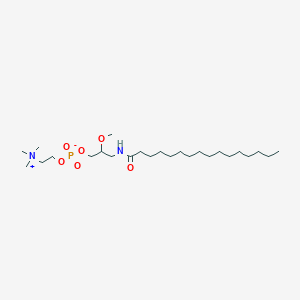
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)

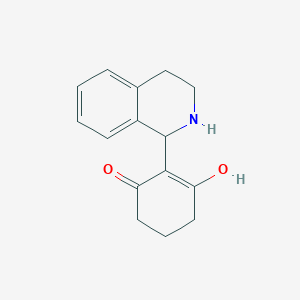
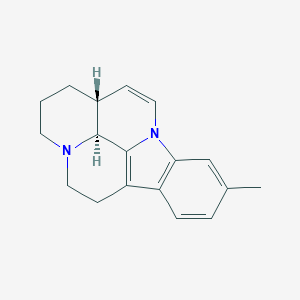


![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)
